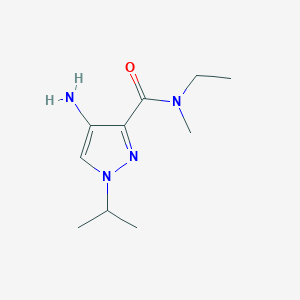![molecular formula C13H21Cl2FN2 B2648305 [1-[(2-Fluoro-5-methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride CAS No. 2551117-55-4](/img/structure/B2648305.png)
[1-[(2-Fluoro-5-methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[(2-Fluoro-5-methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride: is a chemical compound with the molecular formula C13H19FN2.2HCl and a molecular weight of 295.23 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(2-Fluoro-5-methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride typically involves the reaction of 2-fluoro-5-methylbenzyl chloride with pyrrolidine, followed by the reduction of the resulting intermediate to form the target compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a reducing agent, such as lithium aluminum hydride .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors .
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry, particularly for the development of new drugs .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of [1-[(2-Fluoro-5-methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
- [1-[(2-Fluoro-4-methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride
- [1-[(2-Fluoro-6-methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride
- [1-[(2-Fluoro-5-ethylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride
Comparison: Compared to these similar compounds, [1-[(2-Fluoro-5-methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the fluoro and methyl groups in specific positions can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
[1-[(2-fluoro-5-methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.2ClH/c1-10-4-5-13(14)11(7-10)9-16-6-2-3-12(16)8-15;;/h4-5,7,12H,2-3,6,8-9,15H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDWZYPHQORORZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CN2CCCC2CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-methyl-N'-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2648222.png)
![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2,5-dimethylbenzamide](/img/structure/B2648223.png)

![4-[(E)-2-(3-methoxyphenyl)vinyl]phenol](/img/structure/B2648226.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-chloropicolinamide](/img/structure/B2648228.png)
![Bis[4-Benzyloxy-3-(dimethylamino)phenyl]methane](/img/structure/B2648230.png)



![(2R,5S)-1,5-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2648241.png)

![5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2648243.png)

